molecular formula C8H4IN3 B3219048 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190314-92-1

3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3219048
CAS No.: 1190314-92-1
M. Wt: 269.04 g/mol
InChI Key: CMMHINAPDDTFQM-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS: 1190318-54-7) is a halogenated heterocyclic compound with the molecular formula C₈H₄IN₃ and a molecular weight of 269.04 g/mol. The structure features a pyrrolo[2,3-c]pyridine core substituted with an iodine atom at the 3-position and a nitrile group at the 7-position.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMHINAPDDTFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the compound's biological properties, particularly focusing on its role as an inhibitor in various cellular pathways, including cancer therapy.

  • Molecular Formula : C8H4IN3
  • Molecular Weight : 244.03 g/mol
  • CAS Number : 1190314-92-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific protein targets involved in cancer progression and other diseases. Below are key findings from various studies.

Inhibitory Effects on Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFRs, which are critical in tumorigenesis. For instance, a related compound showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibition .

Table 1: Biological Activity Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

Apoptotic Induction in Cancer Cells

The compound has also been evaluated for its effects on cell proliferation and apoptosis in cancer cell lines. Specifically, it was found to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. This suggests a potential application in breast cancer therapy .

Migration and Invasion Inhibition

In addition to its apoptotic effects, the compound significantly inhibited the migration and invasion capabilities of cancer cells. This is crucial as these processes are key features of metastatic cancer behavior .

DYRK1A Inhibition

Table 2: DYRK1A Inhibition Data

CompoundDYRK1A IC50 (nM)Antioxidant Activity
Pyrrolo Derivative<100Yes

Case Studies

Case Study 1: FGFR Inhibition
In a study focused on the synthesis of pyrrolo[2,3-b]pyridine derivatives, one compound was identified with remarkable FGFR inhibitory activity. The study detailed structure-activity relationships that highlighted modifications leading to enhanced potency against FGFRs .

Case Study 2: Neuroprotective Effects
Another investigation reported that certain derivatives exhibited neuroprotective effects through DYRK1A inhibition, which could be beneficial in treating Alzheimer's disease. The compounds showed nanomolar-level inhibitory activity and were effective in reducing oxidative stress markers in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Predicted Density (g/cm³) Predicted Boiling Point (°C) Key Applications/Notes
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile 1190318-54-7 C₈H₄BrN₃ 222.04 Br (3-position), CN (7-position) 1.85 ± 0.1 457.8 ± 40.0 Cross-coupling reactions; kinase inhibitor intermediates
5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile N/A C₉H₆BrN₃ 236.08 Br (5-position), CH₃ (3-position), CN (7-position) N/A N/A Enhanced steric hindrance; tailored catalytic reactivity
3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Discontinued C₈H₄IN₃ 269.04 I (3-position), CN (4-position) N/A N/A Positional isomer; limited commercial availability
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile N/A C₈H₄FN₃ 173.14 F (4-position), CN (7-position) N/A N/A Fluorine-enhanced metabolic stability; radiopharmaceutical applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 2
3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

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